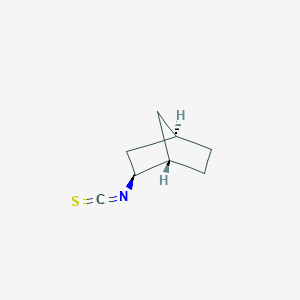

exo-2-Norbornylisothiocyanate

Description

exo-2-Norbornylisothiocyanate: is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isothiocyanate functional group. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various chemical applications .

Properties

IUPAC Name |

(1S,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGDFYZLQKZUCO-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: exo-2-Norbornylisothiocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate . This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isothiocyanate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: exo-2-Norbornylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group, leading to the formation of thioureas and other derivatives.

Addition Reactions: The compound can also undergo addition reactions with various reagents, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperatures to proceed efficiently .

Major Products Formed: The major products formed from reactions with this compound include thioureas, isothiocyanate derivatives, and various heterocyclic compounds .

Scientific Research Applications

Anticancer Properties

Isothiocyanates, including exo-2-norbornylisothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can inhibit the growth of various cancer cell types through multiple mechanisms:

- Inhibition of Carcinogenesis : Studies show that isothiocyanates can block chemical carcinogenesis in laboratory animals. For instance, they have been effective against tumors induced by polycyclic aromatic hydrocarbons and nitrosamines in rodent models .

- Mechanisms of Action : The anticancer effects are attributed to the modulation of detoxification enzymes and the induction of apoptosis in cancer cells. Isothiocyanates can also inhibit DNA adduct formation, which is critical in preventing tumor initiation .

| Isothiocyanate | Target Organ | Study Model | Effectiveness |

|---|---|---|---|

| This compound | Lung, Liver | Rat Models | Inhibits tumor formation |

| Phenethyl Isothiocyanate (PEITC) | Esophagus | Rat Models | 100% tumor multiplicity inhibition at high doses |

| Benzyl Isothiocyanate (BITC) | Forestomach | Mouse Models | Reduced neoplasm formation |

Neuropharmacological Applications

Research has demonstrated that enantiomers of norbornyl compounds exhibit stereoselective inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The exo-2-norbornyl derivative has shown promising results as a potent AChE inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

- Inhibition Studies on Cancer Cells : A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : In a model assessing neurodegeneration, this compound was shown to improve cognitive functions by inhibiting AChE activity significantly more than its endo counterpart, suggesting potential therapeutic applications in Alzheimer's disease .

- Synergistic Effects with Zinc Salts : Recent research indicated that combining zinc salts with isothiocyanates could enhance their bioavailability and therapeutic efficacy, opening avenues for developing novel oral compositions for cancer prevention .

Mechanism of Action

The mechanism of action of exo-2-Norbornylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . The formation of these covalent bonds can alter the function of the biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the reaction and the nature of the nucleophiles present .

Comparison with Similar Compounds

- 1-Adamantyl isothiocyanate

- Cyclohexyl isothiocyanate

- Phenyl isothiocyanate

Comparison: exo-2-Norbornylisothiocyanate is unique due to its bicyclic norbornane structure, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions . For example, the rigid structure of norbornane can affect the accessibility of the isothiocyanate group, leading to different reaction pathways and outcomes .

Biological Activity

exo-2-Norbornylisothiocyanate is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Isothiocyanates, including this compound, exert their biological effects primarily through the induction of phase II detoxification enzymes and modulation of signaling pathways involved in cell proliferation and apoptosis. They are known to:

- Inhibit carcinogen activation : Isothiocyanates can reduce the activation of carcinogens and promote their elimination from the body.

- Induce apoptosis : They can trigger programmed cell death in cancer cells by activating various apoptotic pathways.

- Modulate antioxidant responses : These compounds enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in various animal models. A study demonstrated that norbornyl isothiocyanate exhibited significant anticarcinogenic activity in a mouse model subjected to tobacco-specific nitrosamine exposure, reducing tumor incidence effectively at specific dosages .

Case Studies

- Mouse Model Study : In a controlled study using A/J mice treated with NNK (a potent carcinogen), this compound significantly decreased tumor multiplicity by approximately 70% at a dose of 25 μmol/day .

- Cell Line Studies : Research on L-1210 leukemia and ME-18 melanoma cells showed that this compound induced cell growth arrest and apoptosis, suggesting its potential as a therapeutic agent against these cancers .

Comparative Analysis with Other Isothiocyanates

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 25 | Induces apoptosis and detoxification enzymes | Effective against tobacco-induced tumors |

| Sulforaphane | 10 | Phase II enzyme induction | Well-studied for its broad anticancer effects |

| Phenethyl isothiocyanate | 15 | Inhibits DNA adduct formation | Stronger effects on specific cancer types |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following ingestion. It binds to plasma proteins and undergoes metabolic conversion primarily via glutathione conjugation, which facilitates its elimination from the body .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for exo-2-Norbornylisothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Begin by comparing classical methods (e.g., thiocyanate substitution on norbornene derivatives) under varying temperatures, solvents, and catalysts. Use HPLC or GC-MS to quantify yield and purity . Cross-validate results with spectroscopic techniques (e.g., H/C NMR, IR) to confirm structural integrity. Document deviations from theoretical predictions, such as unexpected stereochemical outcomes, and propose mechanistic hypotheses for further testing .

Q. How can researchers characterize the stability of this compound under different storage conditions?

- Methodological Answer: Design accelerated stability studies using thermal stress (e.g., 40°C/75% RH) and monitor degradation via TLC or UV-Vis spectroscopy. Compare results with computational models (e.g., Arrhenius equation for shelf-life prediction). Address discrepancies between experimental and modeled data by analyzing side reactions (e.g., hydrolysis) using LC-MS .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

- Methodological Answer: Combine H NMR (focusing on bridgehead proton shifts) and X-ray crystallography for unambiguous structural confirmation. For ambiguous cases, employ 2D NMR (e.g., COSY, NOESY) to resolve spatial relationships. Cross-reference spectral databases (e.g., SDBS) but verify against synthesized standards to avoid misidentification .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reported reactivity of this compound in cycloaddition reactions?

- Methodological Answer: Use density functional theory (DFT) to model transition states and compare activation energies for exo vs. endo pathways. Validate computational results experimentally via kinetic studies (e.g., variable-temperature NMR) and isotopic labeling. Address discrepancies by re-evaluating solvent effects or steric parameters in the model .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

- Methodological Answer: Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use statistical tools (e.g., ANOVA) to isolate variables like stirring rate or reagent stoichiometry. Validate reproducibility across multiple labs using standardized protocols and blinded analysis .

Q. How do steric and electronic effects in this compound influence its role as a ligand in coordination chemistry?

- Methodological Answer: Synthesize metal complexes (e.g., with Pd or Ru) and analyze ligand behavior via cyclic voltammetry and single-crystal XRD. Compare bond lengths/angles with computational Mulliken charges or NBO analyses. Resolve contradictions in donor strength by correlating spectroscopic data (e.g., IR ν(CN)) with Hammett parameters .

Q. What ethical and methodological challenges arise when studying the toxicity of this compound in cellular models?

- Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design assays. Use primary cell lines with IRB approval and include controls for isothiocyanate-induced oxidative stress. Address conflicting cytotoxicity data by standardizing exposure times and normalizing to cellular uptake rates (e.g., via fluorescence tagging) .

Methodological Frameworks for Addressing Data Contradictions

- Systematic Review Protocol : Use PRISMA guidelines to aggregate literature, noting inconsistencies in synthesis or characterization. Apply Bradford Hill criteria to assess causality in structure-activity relationships .

- Iterative Hypothesis Refinement : Employ abductive reasoning to reconcile conflicting results (e.g., unexpected byproducts in synthesis) and revise mechanistic models iteratively .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., statistical trends, computational outputs) in the main text .

- Figures : Use molecular orbital diagrams or reaction coordinate plots to visualize computational findings, ensuring axis labels adhere to IUPAC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.